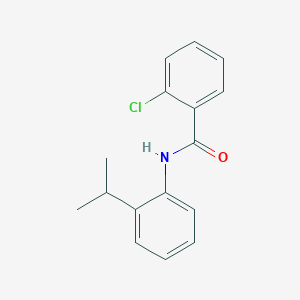
2-Chloro-N-(2-isopropyl-phenyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-isopropyl-phenyl)-benzamide (also known as CIIB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience. This compound has been extensively studied for its pharmacological properties, and its unique structure has made it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of CIIB is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. This leads to an increase in the inhibitory tone of the nervous system, which may underlie its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
CIIB has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine. It has also been shown to affect the activity of ion channels, such as voltage-gated sodium channels and calcium channels. These effects may contribute to its pharmacological properties, including its anticonvulsant and analgesic effects.
Advantages and Limitations for Lab Experiments
CIIB has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, its limited availability and high cost may limit its use in some experiments.
Future Directions
There are several future directions for the study of CIIB. One potential application is in the development of new drugs for the treatment of epilepsy, chronic pain, and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CIIB and its potential effects on other neurotransmitters and ion channels. Finally, the synthesis of new derivatives of CIIB may lead to the development of compounds with improved pharmacological properties and reduced side effects.
Synthesis Methods
The synthesis of CIIB involves the reaction between 2-chlorobenzoyl chloride and 2-isopropylaniline, followed by purification and recrystallization. This method has been optimized to obtain high yields and purity of the compound, making it suitable for large-scale production.
Scientific Research Applications
CIIB has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various neurological and inflammatory disorders.
properties
Molecular Formula |
C16H16ClNO |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
2-chloro-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19) |
InChI Key |
MCNBVVZZKAEVTB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



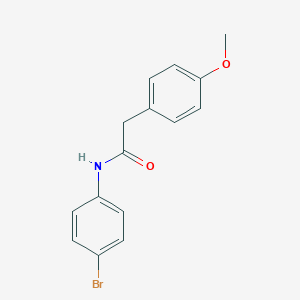
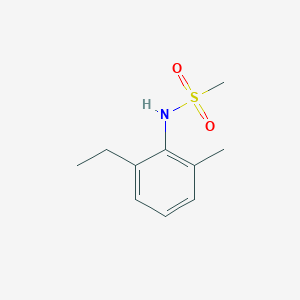
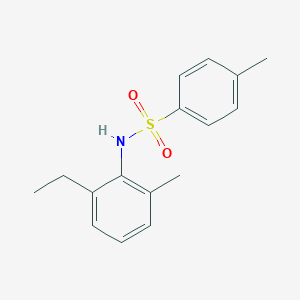
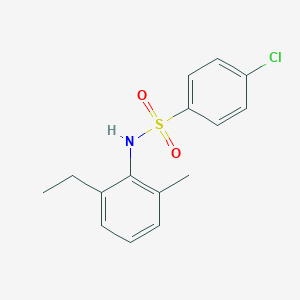

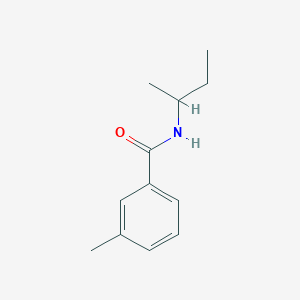
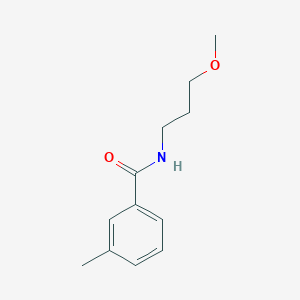
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
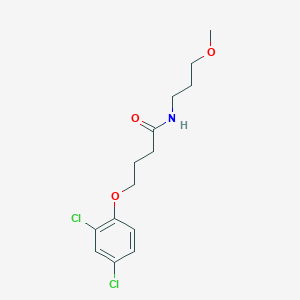
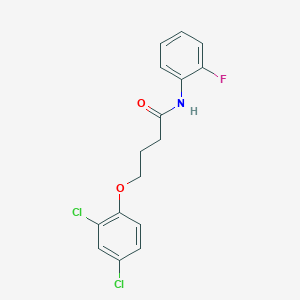
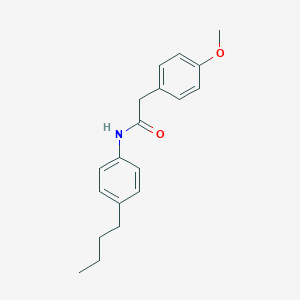
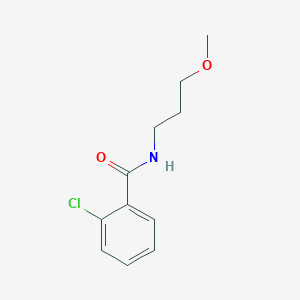
![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)